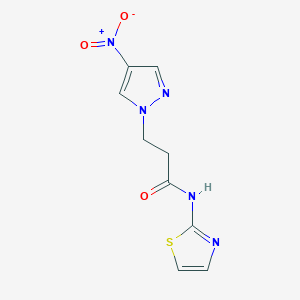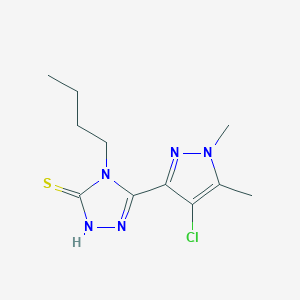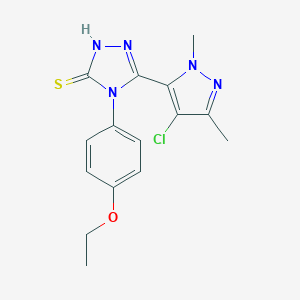
5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown promising results in various biomedical applications, including cancer treatment, anti-inflammatory therapy, and antimicrobial activity.
Mecanismo De Acción
The mechanism of action of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is complex and involves multiple pathways. Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Its anti-inflammatory activity is due to its ability to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. Its antimicrobial activity is due to its ability to disrupt bacterial cell wall synthesis and inhibit bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol are diverse and depend on the specific application. In cancer treatment, this compound induces apoptosis in cancer cells, which leads to tumor regression. In anti-inflammatory therapy, it reduces the production of pro-inflammatory cytokines, which leads to a decrease in inflammation. In antimicrobial activity, it inhibits bacterial growth, which leads to the eradication of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments are its potent anticancer, anti-inflammatory, and antimicrobial activity. Its limitations include its complex synthesis method, which makes it difficult to produce large quantities of the compound, and its potential toxicity, which requires careful handling and testing.
Direcciones Futuras
The future directions of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol include further investigation of its anticancer, anti-inflammatory, and antimicrobial activity. Additionally, its potential as a drug delivery system and its ability to cross the blood-brain barrier for the treatment of neurological disorders should be explored. Further studies should also focus on the optimization of its synthesis method and the development of more efficient and cost-effective methods of production.
Conclusion:
In conclusion, 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a promising compound that has shown significant potential in various biomedical applications. Its complex synthesis method and potential toxicity require careful handling and testing, but its potent anticancer, anti-inflammatory, and antimicrobial activity make it a valuable asset in scientific research. Further investigation and optimization of this compound are necessary to fully realize its potential in biomedical applications.
Métodos De Síntesis
The synthesis of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex process that involves several steps. The synthesis begins with the reaction of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methoxyphenyl hydrazine to produce the hydrazone intermediate. The final step involves the reaction of the hydrazone intermediate with sodium azide and copper sulfate to form the desired compound.
Aplicaciones Científicas De Investigación
The scientific research application of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is diverse and promising. This compound has shown significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has shown antimicrobial activity against various bacterial strains.
Propiedades
Fórmula molecular |
C14H14ClN5OS |
|---|---|
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
3-(4-chloro-1,5-dimethylpyrazol-3-yl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H14ClN5OS/c1-8-11(15)12(18-19(8)2)13-16-17-14(22)20(13)9-6-4-5-7-10(9)21-3/h4-7H,1-3H3,(H,17,22) |
Clave InChI |
PTGHNLRKIKFNPP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C2=NNC(=S)N2C3=CC=CC=C3OC)Cl |
SMILES canónico |
CC1=C(C(=NN1C)C2=NNC(=S)N2C3=CC=CC=C3OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)

![Ethyl 2-[(2-chloropyridin-3-yl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279947.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)



![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)
![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)
![5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280006.png)
![ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280007.png)

![4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280010.png)